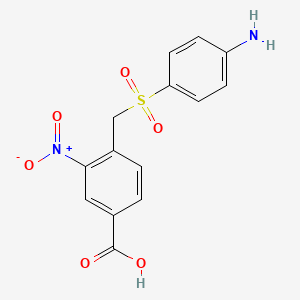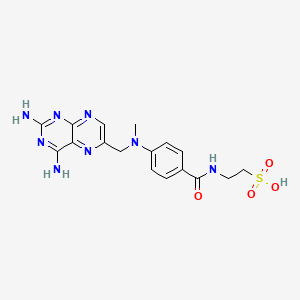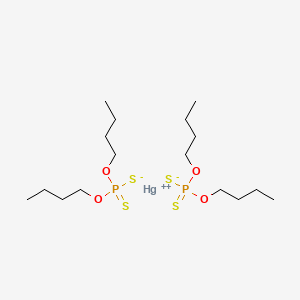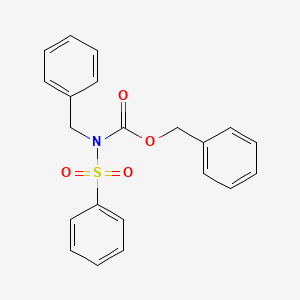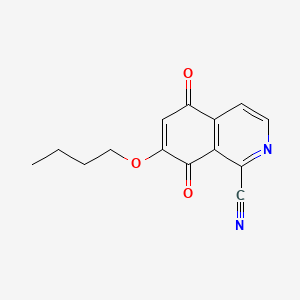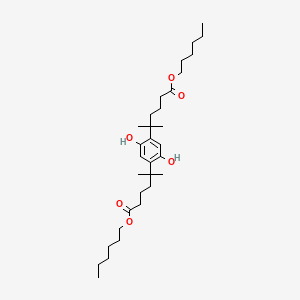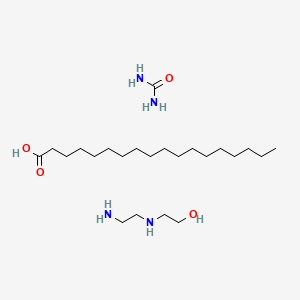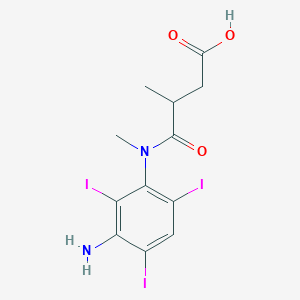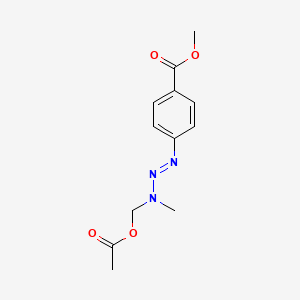![molecular formula C9H16O B12804576 2-Methylbicyclo[3.2.1]octan-2-ol CAS No. 5019-84-1](/img/structure/B12804576.png)
2-Methylbicyclo[3.2.1]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbicyclo[3.2.1]octan-2-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two interconnected ring structures with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.1]octan-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-methylcyclohexanone with formaldehyde. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methylbicyclo[3.2.1]octan-2-one.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Methylbicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure also contributes to its unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[3.2.1]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[3.2.1]octan-2-ol: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methylbicyclo[3.2.1]octan-2-ol is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups and the bicyclic structure makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5019-84-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methylbicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(10)5-4-7-2-3-8(9)6-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
USDCIRHNXFZJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
